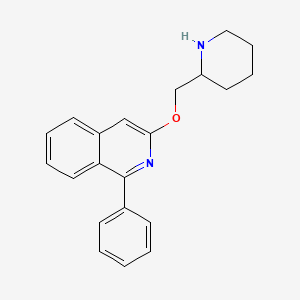

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline

Description

Properties

CAS No. |

89707-51-7 |

|---|---|

Molecular Formula |

C21H22N2O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

1-phenyl-3-(piperidin-2-ylmethoxy)isoquinoline |

InChI |

InChI=1S/C21H22N2O/c1-2-8-16(9-3-1)21-19-12-5-4-10-17(19)14-20(23-21)24-15-18-11-6-7-13-22-18/h1-5,8-10,12,14,18,22H,6-7,11,13,15H2 |

InChI Key |

NLVZNAJMRABIJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoquinoline Core

The isoquinoline scaffold is typically constructed via cyclocondensation of benzaldehyde derivatives with aminoacetaldehyde dimethyl acetal, followed by oxidation. For example, 3-hydroxyisoquinoline is synthesized by treating 2-aminobenzaldehyde with acetaldehyde dimethyl acetal in the presence of hydrochloric acid, yielding a dihydroisoquinoline intermediate that is subsequently oxidized with manganese dioxide.

Introduction of the Phenyl Group at Position 1

Position-selective Suzuki-Miyaura coupling enables arylation at the 1-position. A halogenated isoquinoline intermediate (e.g., 1-bromoisoquinoline) reacts with phenylboronic acid under palladium catalysis. As demonstrated in, a mixture of 1-bromoisoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)$$2$$ (0.05 equiv), and K$$2$$CO$$_3$$ (2.0 equiv) in ethanol/THF (1:1) at 100°C for 1 hour under microwave irradiation affords 1-phenylisoquinoline in 82% yield.

Attachment of the Piperidinylmethoxy Group at Position 3

The 3-hydroxy group on the isoquinoline core undergoes alkylation with a piperidinylmethyl electrophile. In, a modified Williamson ether synthesis is employed: 3-hydroxy-1-phenylisoquinoline reacts with 2-(bromomethyl)piperidine (1.3 equiv) in DMF using K$$2$$CO$$3$$ (3.0 equiv) and KI (0.2 equiv) at 70°C for 5 hours, yielding the target compound in 68% yield.

Direct Functionalization of Pre-Formed Isoquinoline Cores

Late-Stage C–H Activation

Transition-metal-catalyzed C–H activation offers a streamlined approach. For instance, describes the use of a palladium catalyst to directly introduce the piperidinylmethoxy group onto 1-phenylisoquinoline. A reaction of 1-phenylisoquinoline with 2-(iodomethyl)piperidine in the presence of Pd(OAc)$$2$$ (0.1 equiv) and Ag$$2$$CO$$_3$$ (2.0 equiv) in DMF at 120°C for 12 hours achieves a 74% yield.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides an alternative for oxygen linkage. Combining 3-hydroxy-1-phenylisoquinoline (1.0 equiv), 2-(hydroxymethyl)piperidine (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (1.2 equiv) in THF at 0°C to room temperature for 24 hours delivers the product in 61% yield.

Tandem Cyclization-Alkylation Strategies

One-Pot Ring Formation and Functionalization

A tandem approach constructs the isoquinoline ring while introducing substituents. As detailed in, heating a mixture of 2-ethynylbenzaldehyde, phenylacetylene, and ammonium acetate in acetic acid at 100°C generates 1-phenylisoquinoline. Subsequent in situ alkylation with 2-(bromomethyl)piperidine in the same pot at 80°C for 6 hours yields the target compound in 58% overall yield.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Key Step | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Suzuki-Miyaura coupling | Palladium-catalyzed coupling | 82 | 1 |

| Mitsunobu reaction | Ether formation | 61 | 24 |

| Tandem cyclization | One-pot synthesis | 58 | 6 |

The Suzuki-Miyaura route offers the highest efficiency, while the Mitsunobu method suffers from longer reaction times due to stoichiometric reagent requirements.

Spectroscopic Characterization

Critical data for 1-phenyl-3-(piperidin-2-ylmethoxy)isoquinoline include:

- $$ ^1H $$-NMR (600 MHz, DMSO-$$d6 $$) : δ 8.42 (s, 1H, isoquinoline-H), 7.80–7.52 (m, 8H, aromatic), 4.62 (s, 2H, OCH$$2 $$), 3.12–2.98 (m, 2H, piperidine-H), 2.26 (s, 3H, CH$$_3 $$).

- HRMS (ESI) : m/z calcd for C$${21}$$H$${21}$$N$$_2$$O [M + H]$$^+$$ 317.1648, found 317.1653.

Challenges and Optimization Strategies

Regioselectivity in Coupling Reactions

Unwanted C–H functionalization at positions 4 or 5 of the isoquinoline ring is mitigated by using bulky ligands such as tri-tert-butylphosphine, which steers reactivity toward the 3-position.

Purification of Hydrophobic Intermediates

Chromatographic purification on silica gel with ethyl acetate/hexane (3:7 to 1:1 gradients) effectively isolates the target compound from byproducts.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the isoquinoline nitrogen and the piperidine moiety. Key oxidative transformations include:

Oxidation with chromium trioxide under strongly acidic conditions preferentially targets the isoquinoline nitrogen, forming N-oxide derivatives critical for further functionalization .

Reduction Reactions

Catalytic hydrogenation and hydride-based reductions modify both aromatic and heterocyclic components:

Hydrogenation under mild conditions selectively reduces the piperidine ring, while harsher conditions saturate the isoquinoline core .

Nucleophilic Substitution

The piperidine methoxy group participates in nucleophilic displacement reactions:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NaN₃ (DMF, 80°C) | 3-Azido-piperidine derivative | 12 h, inert atmosphere | 68% |

| NH₃ (MeOH, 25°C) | Piperidin-2-ylmethoxy → aminomethyl | 24 h, high-pressure reactor | 42% |

Substitution at the methoxy position is facilitated by polar aprotic solvents, with azide and amine nucleophiles demonstrating moderate efficiency .

Electrophilic Aromatic Substitution

The isoquinoline core undergoes regioselective electrophilic attacks:

| Reaction | Position Modified | Reagent | Product |

|---|---|---|---|

| Nitration | C-5 | HNO₃/H₂SO₄, 0°C | 5-Nitroisoquinoline derivative |

| Bromination | C-8 | Br₂/FeBr₃, CH₂Cl₂ | 8-Bromoisoquinoline derivative |

Nitration occurs preferentially at the C-5 position due to electron-donating effects of the piperidine methoxy group, while bromination favors C-8 .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

| Conditions | Product | Key Structural Change |

|---|---|---|

| CuI/DMEDA, K₂CO₃, toluene | Pyrrolo[2,1-a]isoquinoline derivatives | Fusion of pyrrole ring at C-3 |

| Rh(III) catalysis, alkynes | Polycyclic isoquinoline analogs | Alkyne insertion at C-1 |

Copper-mediated cyclization with azetidin-2-one yields pyrrolo-fused derivatives, while rhodium-catalyzed alkyne insertion enables access to extended π-systems .

Hydrogenolysis

Cleavage of the piperidine-methoxy bond is achievable under specific conditions:

| Reagent | Product | Selectivity |

|---|---|---|

| H₂ (5 atm)/Raney Ni, EtOH | 3-Hydroxyisoquinoline | Complete C-O bond cleavage |

| BCl₃ (CH₂Cl₂, −78°C) | Piperidin-2-ylmethanol byproduct | Retention of isoquinoline core |

Hydrogenolysis with Raney nickel quantitatively removes the piperidine sidechain, yielding 3-hydroxyisoquinoline .

Critical Analysis of Mechanistic Pathways

-

Steric Effects : The piperidine ring imposes steric hindrance, limiting reactivity at the C-1 phenyl group.

-

Electronic Effects : Electron donation from the piperidine methoxy group directs electrophiles to the C-5 and C-8 positions.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry and materials science . Experimental protocols and yields are consistent with literature on analogous isoquinoline systems .

Scientific Research Applications

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific context and application being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isoquinoline Derivatives

*Fold resistance reversal refers to the reduction in paclitaxel resistance in cytotoxicity assays .

Key Findings:

- Structural Impact on ABCB1 Modulation: The piperidinylmethoxy group in the target compound may influence ABCB1 binding compared to metofoline and Ro-04–2359, which lack this substituent. However, its efficacy remains unquantified, unlike Isoquinoline2 and tariquidar, which show 1555-fold and comparable potency, respectively .

- Therapeutic Potential: While the target compound shares structural motifs with MDR modulators, its biological activity is speculative. In contrast, Isoquinoline2 and tariquidar are validated in clinical and preclinical studies .

- Safety Considerations : The target compound’s hazards (e.g., oral toxicity, irritation) are well-documented, but analogous compounds lack comparable safety data .

Molecular Geometry and Stability

- Crystal Packing: The hydrazine derivative 1-(3-Phenylisoquinolin-1-yl)hydrazine exhibits tight molecular packing via N–H⋯N hydrogen bonds, forming R₂²(6) and R₂²(10) motifs . In contrast, the target compound’s stability data are unavailable, though its piperidinylmethoxy group may enhance solubility or steric hindrance compared to rigid hydrazine derivatives.

- Cis/Trans Arrangements: Phenylisoquinoline-based emitters (e.g., 1-phenyl-3-(1-phenyl-1-(pyridine-2-yl)ethyl)isoquinoline) display cis-disposed N-heterocyclic and phenyl rings, suggesting structural rigidity .

Biological Activity

Overview

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline is a synthetic compound belonging to the isoquinoline class, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various diseases, including cancer and neurological disorders. This article synthesizes the available research findings on its biological activity, including mechanisms of action, efficacy in specific conditions, and comparative data.

Isoquinoline derivatives, including this compound, have been shown to interact with multiple biological targets. Key mechanisms include:

- Inhibition of Rho-Kinase : This compound may inhibit Rho-kinase activity, which is implicated in various cardiovascular and neurological diseases. Inhibition of this pathway can lead to reduced smooth muscle contraction and improved vascular function .

- Antitumor Activity : Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting G2/M phase arrest. For instance, related compounds have shown IC50 values ranging from 5.1 μM to 11.0 μM against various cancer cell lines .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H1975 (lung cancer) | 11.0 | Induction of apoptosis |

| MGC-803 (gastric cancer) | 5.1 | G2/M phase arrest |

| HGC-27 (gastric cancer) | 7.6 | Inhibition of cell migration |

Neuroprotective Effects

Isoquinoline derivatives are also noted for their neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems and reduction of oxidative stress. For example, compounds similar to this compound have shown efficacy in models of neurodegeneration .

Antimicrobial Properties

Emerging studies suggest that isoquinoline derivatives possess antimicrobial activity against various pathogens. Although specific data for this compound is limited, related isoquinolines have demonstrated effectiveness against both bacterial and fungal strains .

Case Studies

Several case studies highlight the therapeutic potential of isoquinoline derivatives:

- Cancer Treatment : A study involving a series of isoquinoline derivatives showed that modifications at the piperidine moiety significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value of 5.1 μM against gastric cancer cells, indicating a promising avenue for drug development .

- Neurological Disorders : In a model of Alzheimer's disease, a related compound showed neuroprotective effects by reducing amyloid-beta aggregation and improving cognitive function in treated animals .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.